DL-Goitrin

Vue d'ensemble

Description

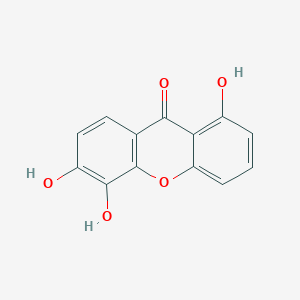

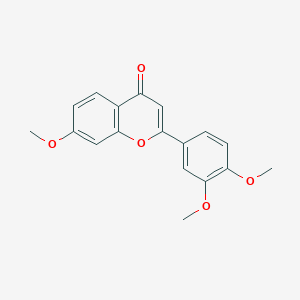

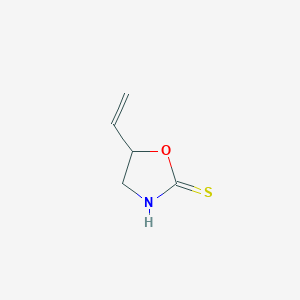

La goitrine est un composé organosulfuré classé comme dérivé de l'oxazolidine et comme thiocarbamate cyclique. Elle est connue pour sa capacité à réduire la production d'hormones thyroïdiennes telles que la thyroxine. La goitrine se trouve naturellement dans les légumes crucifères comme le chou, les choux de Bruxelles et l'huile de colza. Elle est formée par l'hydrolyse d'un glucosinolate appelé progoitrine .

Applications De Recherche Scientifique

La goitrine a plusieurs applications en recherche scientifique :

Chimie : Utilisée comme réactif en synthèse organique pour étudier la réactivité des composés oxazolidine et thiocarbamate.

Biologie : Investigée pour son rôle dans les mécanismes de défense des plantes et son impact sur les herbivores.

Médecine : Étudiée pour ses propriétés antithyroïdiennes et ses applications thérapeutiques potentielles dans les troubles thyroïdiens.

Industrie : Utilisée dans la production de produits pharmaceutiques et comme précurseur d'autres composés chimiques

Mécanisme d'action

La goitrine exerce ses effets en inhibant la peroxydase thyroïdienne, une enzyme essentielle à la production d'hormones thyroïdiennes. En inhibant cette enzyme, la goitrine réduit la synthèse de la thyroxine et d'autres hormones thyroïdiennes. Ce mécanisme implique l'interaction de la goitrine avec le site actif de la peroxydase thyroïdienne, empêchant l'organification de l'iode .

Mécanisme D'action

DL-Goitrin, also known as Goitrin, is a sulfur-containing oxazolidine, a cyclic thiocarbamate . It is a naturally occurring compound found in various plants such as cabbage, kale, and mustard . This article will explore the mechanism of action of this compound, focusing on its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

Target of Action

The primary targets of this compound are specific enzymes responsible for thyroid hormone synthesis . It may also inhibit certain proteins involved in the regulation of thyroid hormones .

Mode of Action

This compound’s mode of action is hypothesized to involve impeding the activity of enzymes responsible for thyroid hormone synthesis . It may also inhibit certain proteins involved in the regulation of thyroid hormones . In addition, this compound has been found to significantly inhibit the activation of caspase-11 non-canonical inflammasome .

Biochemical Pathways

This compound affects the biochemical pathway related to the synthesis and regulation of thyroid hormones . It also impacts the caspase-11 non-canonical inflammasome pathway, which plays a critical role in septic shock .

Pharmacokinetics

It is generally accepted that a drug-like molecule possesses the physicochemical properties that might enable it to become a drug should a disease-modifying receptor be identified .

Result of Action

This compound reduces the production of thyroid hormones such as thyroxine . It also shows protective effects in LPS-induced septic shock and significant inhibitory effect in caspase-11 non-canonical inflammasome pathway .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other naturally occurring agents, such as a cyanogenic glucoside from Cassava and flavonoids from millet, can magnify the severity of goiter endemia .

Analyse Biochimique

Biochemical Properties

DL-Goitrin plays a significant role in biochemical reactions. It is hypothesized that this compound may impede the activity of specific enzymes responsible for thyroid hormone synthesis . Moreover, this compound may also inhibit certain proteins involved in the regulation of thyroid hormones .

Cellular Effects

This compound influences cell function by reducing the production of thyroid hormones such as thyroxine . This impact on cell signaling pathways, gene expression, and cellular metabolism makes this compound an intriguing subject of scientific research in the field of thyroid biology and hormone regulation .

Molecular Mechanism

The precise mechanism of action of this compound remains partially elusive. It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Studies suggest that this compound may have long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, dietary administration of this compound increases thyroid weight and decreases thyroid radioactive iodine uptake in rats fed a low-iodine diet . It also increases thyroid weight in chicks in a dose-dependent manner .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is believed that this compound may interact with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

It is believed that this compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La goitrine est synthétisée par l'hydrolyse de la progoitrine, un glucosinolate. L'isothiocyanate instable dérivé de la progoitrine se cyclise spontanément pour former la goitrine. Cette réaction se produit parce que le groupe hydroxyle de la molécule est situé à proximité du groupe isothiocyanate, ce qui permet la formation d'un cycle à cinq chaînons .

Méthodes de production industrielle

Dans les milieux industriels, la goitrine peut être extraite des plantes contenant de la progoitrine. Le processus d'extraction implique l'hydrolyse du glucosinolate pour produire l'isothiocyanate instable, qui se cyclise ensuite pour former la goitrine. Les conditions de cette réaction impliquent généralement une hydrolyse contrôlée suivie d'une cyclisation dans des conditions de température et de pH spécifiques .

Analyse Des Réactions Chimiques

Types de réactions

La goitrine subit diverses réactions chimiques, notamment :

Oxydation : La goitrine peut être oxydée pour former différents dérivés de l'oxazolidine.

Réduction : Les réactions de réduction peuvent convertir la goitrine en composés thiocarbamate plus simples.

Substitution : La goitrine peut participer à des réactions de substitution où le cycle oxazolidine est modifié.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs comme le borohydrure de sodium et l'hydrure de lithium aluminium sont utilisés.

Substitution : Divers nucléophiles peuvent être utilisés pour les réactions de substitution, en fonction du produit souhaité.

Principaux produits

Oxydation : Dérivés de l'oxazolidine.

Réduction : Composés thiocarbamate plus simples.

Substitution : Composés oxazolidine modifiés avec différents groupes fonctionnels.

Comparaison Avec Des Composés Similaires

Composés similaires

6-Propyl-2-thiouracile (PROP) : Un autre composé antithyroïdien qui inhibe la peroxydase thyroïdienne.

Phénylthiocarbamide (PTC) : Structure et fonction similaires, utilisées pour étudier les variations génétiques de la perception du goût.

Épigoitrine : Un isomère de la goitrine aux propriétés similaires mais à une activité biologique différente

Unicité de la goitrine

La goitrine est unique en raison de sa formation spécifique à partir de la progoitrine et de son inhibition puissante de la peroxydase thyroïdienne. Contrairement aux autres composés similaires, la goitrine est naturellement présente dans les légumes crucifères et possède un mécanisme d'action distinct impliquant la cyclisation d'un isothiocyanate instable .

Propriétés

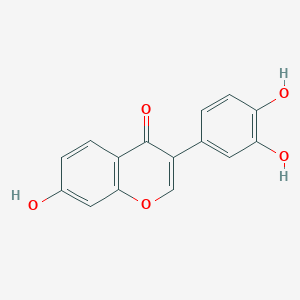

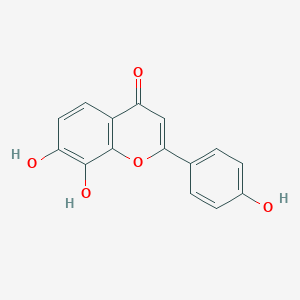

IUPAC Name |

5-ethenyl-1,3-oxazolidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NOS/c1-2-4-3-6-5(8)7-4/h2,4H,1,3H2,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZQVYLOFLQICCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CNC(=S)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

500-12-9 (L) | |

| Record name | DL-Goitrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013190346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10274235 | |

| Record name | DL-Goitrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10274235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] | |

| Record name | Goitrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5454 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

A wide variety of chemicals, drugs, and other xenobiotics affect the second step in thyroid hormone biosynthesis. The stepwise binding of iodide to the tyrosyl residues in thyroglobulin requires oxidation of inorganic iodide (I2) to molecular (reactive) iodine (I2) by the thyroid peroxidase present in the luminal aspect (microvillar membranes) of follicular cells and adjacent colloid. Classes of chemicals that inhibit the organification of thyroglobulin include ... the thionamides (such as ... goitrin)... . | |

| Record name | GOITRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7068 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Large prisms from ether | |

CAS No. |

13190-34-6, 13997-13-2, 500-12-9 | |

| Record name | (±)-Goitrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13190-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DL-Goitrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013190346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Oxazolidinethione, 5-vinyl-, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013997132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-Goitrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10274235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-vinyloxazolidine-2-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.845 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GOITRIN, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O8KVD7J2P5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GOITRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7068 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

50 °C | |

| Record name | GOITRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7068 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.